3-[4-(2,6-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]propanoic acid
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Overview
Description
3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid is an organic compound with a complex structure that includes a pyrazine ring substituted with a 2,6-dimethylphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylphenylhydrazine with a suitable diketone to form the pyrazine ring. This intermediate is then subjected to further reactions to introduce the propanoic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic ring and the pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)propanoic acid
- 3-(2,6-dimethylphenyl)propanoic acid
- 3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid
Uniqueness
3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid is unique due to the presence of both the pyrazine ring and the propanoic acid moiety, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-[4-(2,6-dimethylphenyl)-2,3-dioxopyrazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-10-4-3-5-11(2)13(10)17-9-8-16(7-6-12(18)19)14(20)15(17)21/h3-5,8-9H,6-7H2,1-2H3,(H,18,19) |
InChI Key |
KNLAOHOVMPIOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CN(C(=O)C2=O)CCC(=O)O |
Origin of Product |
United States |
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